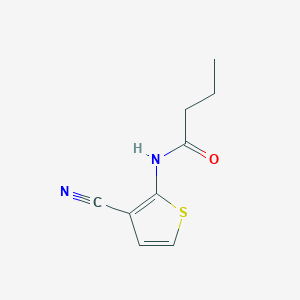

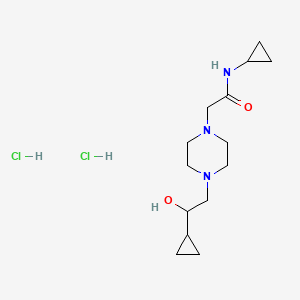

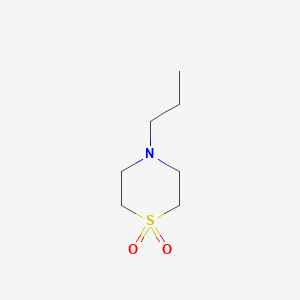

![molecular formula C28H29N3O3S2 B2988576 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide CAS No. 361479-33-6](/img/structure/B2988576.png)

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide is a useful research compound. Its molecular formula is C28H29N3O3S2 and its molecular weight is 519.68. The purity is usually 95%.

BenchChem offers high-quality 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Polyamide Synthesis and Characterization

Polyamides containing ether and sulfone links have been synthesized through the direct polycondensation of dicarboxylic acids with various aromatic diamines. These polymers demonstrate high inherent viscosities, solubility in polar solvents, and the ability to form tough and transparent films. The thermal properties of these polyamides, including their glass transition temperatures and thermal stability, have been extensively studied, indicating their potential application in materials science and engineering for high-performance materials (Hsiao & Huang, 1997).

Anticancer Agent Synthesis

Derivatives of benzamide and sulfonamide have been explored for their pro-apoptotic and anticancer properties. Certain indapamide derivatives have shown significant activity against melanoma cell lines, suggesting their potential use in developing new cancer therapies. The synthesis of these compounds involves modifying benzamide structures to enhance their anticancer efficacy (Yılmaz et al., 2015).

Antimalarial and COVID-19 Research

Sulfonamide derivatives have been investigated for their antimalarial activities and potential use against COVID-19. These studies involve the synthesis of various compounds and the evaluation of their biological activities, aiming to find effective treatments for these diseases. Molecular docking studies have also been conducted to understand the interaction of these compounds with viral proteins, providing insights into their mechanism of action (Fahim & Ismael, 2021).

Proton Exchange Membrane Development

Sulfonated polybenzimidazoles containing 4-phenyl phthalazinone groups have been synthesized for application in proton exchange membranes. These polymers exhibit excellent thermal stability, low water uptake, and high conductivities, making them suitable for use in fuel cell technologies (Liu et al., 2014).

Mechanism of Action

Target of Action

The primary target of GNF-Pf-542, also known as 4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide, is the orphan apicomplexan transporter PF3D7_0312500 (pfmfr3), which is predicted to be a member of the major facilitator superfamily (MFS) . This protein is involved in the transport of substances across the cell membrane and plays a crucial role in the survival and proliferation of the parasite Plasmodium falciparum .

Mode of Action

GNF-Pf-542 interacts with its target, PfMFR3, and inhibits its function . This interaction disrupts the normal functioning of the parasite’s mitochondria, leading to its death . The exact mechanism of this interaction and the resulting changes are still under investigation .

Biochemical Pathways

The affected biochemical pathway involves the mitochondrial transport system of the parasite . By inhibiting PfMFR3, GNF-Pf-542 disrupts the normal functioning of the mitochondria, affecting the energy production and survival of the parasite .

Pharmacokinetics

The pharmacokinetics of a drug refers to the movement of the drug into, through, and out of the body, including its absorption, bioavailability, distribution, metabolism, and excretion .

Result of Action

The molecular and cellular effects of GNF-Pf-542’s action involve the disruption of the normal functioning of the parasite’s mitochondria, leading to its death . This results in the effective killing of both blood- and sexual-stage P. falciparum parasites .

properties

IUPAC Name |

4-(3,5-dimethylpiperidin-1-yl)sulfonyl-N-[4-(6-methyl-1,3-benzothiazol-2-yl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H29N3O3S2/c1-18-4-13-25-26(15-18)35-28(30-25)22-5-9-23(10-6-22)29-27(32)21-7-11-24(12-8-21)36(33,34)31-16-19(2)14-20(3)17-31/h4-13,15,19-20H,14,16-17H2,1-3H3,(H,29,32) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HKTCURCZDNQOOD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=NC5=C(S4)C=C(C=C5)C)C |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H29N3O3S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

519.7 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

4-((3,5-dimethylpiperidin-1-yl)sulfonyl)-N-(4-(6-methylbenzo[d]thiazol-2-yl)phenyl)benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

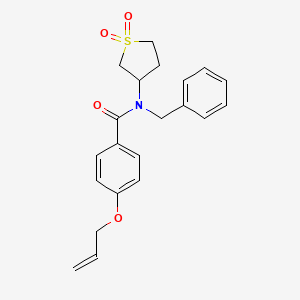

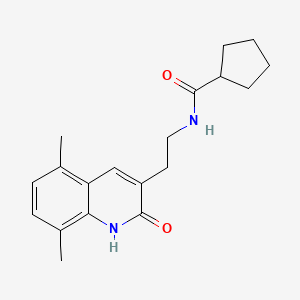

![5-Benzyl-2-thieno[3,2-d]pyrimidin-4-yl-1,3,3a,6a-tetrahydropyrrolo[3,4-c]pyrrole-4,6-dione](/img/structure/B2988493.png)

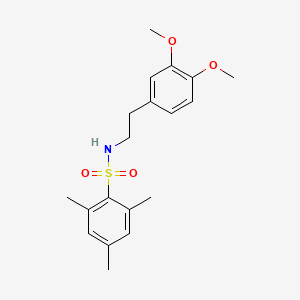

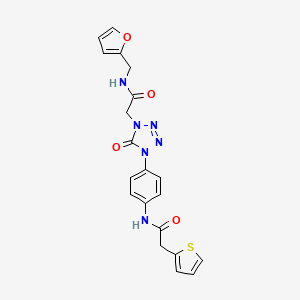

![N-(5-((2-((2-ethoxyphenyl)amino)-2-oxoethyl)thio)-1,3,4-thiadiazol-2-yl)-[1,1'-biphenyl]-4-carboxamide](/img/structure/B2988504.png)

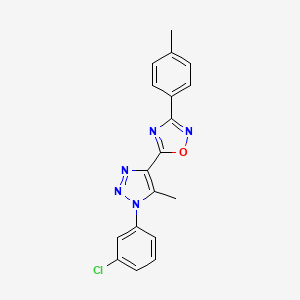

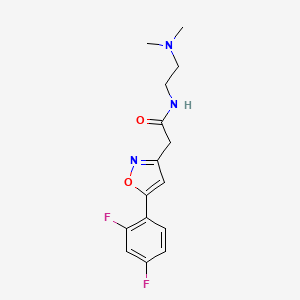

![3-amino-N-(4-bromophenyl)-5-oxo-5,6,7,8-tetrahydrothieno[2,3-b]quinoline-2-carboxamide](/img/structure/B2988509.png)

![N-([2,2'-bifuran]-5-ylmethyl)benzofuran-2-carboxamide](/img/structure/B2988510.png)